molecular formula C8H8BNO2 B1593052 (1H-Indol-3-yl)boronic acid CAS No. 741253-05-4

(1H-Indol-3-yl)boronic acid

Cat. No. B1593052
M. Wt: 160.97 g/mol
InChI Key: PTTHBZMGHRDZCV-UHFFFAOYSA-N
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Description

“(1H-Indol-3-yl)boronic acid” is a type of boronic acid that contains an indole ring . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including “(1H-Indol-3-yl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-3-yl)boronic acid” has been analyzed using molecular dynamics at semiempirical level, complemented with functional density calculations .


Chemical Reactions Analysis

“(1H-Indol-3-yl)boronic acid” can participate in Suzuki–Miyaura (SM) coupling reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .


Physical And Chemical Properties Analysis

“(1H-Indol-3-yl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Indole Derivatives Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Boronic Acids Boronic acids and their derivatives have several applications in medicinal chemistry. They have been used in the development of anticancer, antibacterial, and antiviral agents, and even as sensors and delivery systems .

Multicomponent Reactions

  • Field : Organic Chemistry
  • Application : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
  • Method : The synthesis of indole derivatives involves the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
  • Outcome : The last decade has witnessed considerable activity towards the synthesis of indole derivatives .

Biological Potential

  • Field : Pharmaceutical Sciences
  • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Method : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
  • Outcome : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthetic Chemistry

  • Field : Medicinal Chemistry
  • Application : Boronic acids and their derivatives have several applications in medicinal chemistry .
  • Method : The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .
  • Outcome : Boronic acid is further degraded to boric acid, a “green compound”, being the latter eliminated by the body .

Glucose Sensors and Insulin Delivery

  • Field : Biomedical Engineering
  • Application : Boronic acid-containing hydrogels have found important applications in many areas, especially in biomedical areas . They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Method : With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
  • Outcome : These materials have found important applications in many areas, especially in biomedical areas .

Antiviral Activity

  • Field : Virology
  • Application : Indole derivatives were prepared and reported as antiviral agents .
  • Method : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Outcome : Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

  • Field : Pharmacology
  • Application : Indole derivatives have been reported to have anti-inflammatory activities .
  • Method : The anti-inflammatory activities of indole derivatives were tested against carrageenan-induced edema in albino rats .
  • Outcome : Some indole derivatives were found to be effective against carrageenan-induced edema .

Future Directions

The Suzuki–Miyaura (SM) coupling reaction, which “(1H-Indol-3-yl)boronic acid” can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This suggests potential future directions in the development of new drugs and other applications.

properties

IUPAC Name

1H-indol-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTHBZMGHRDZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625167
Record name 1H-Indol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-3-yl)boronic acid

CAS RN

741253-05-4
Record name 1H-Indol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
C Raji Reddy, U Dilipkumar, M Damoder Reddy - Organic letters, 2014 - ACS Publications
A common [4 + 2]-benzannulation of Morita–Baylis–Hillman acetates of acetylenic aldehydes with boronic acids has been developed for the synthesis of aromatic and heteroaromatic …
Number of citations: 59 pubs.acs.org
YP He, J Cao, H Wu, Q Wang… - Angewandte Chemie …, 2021 - Wiley Online Library
… In this regard, the successful use of 1-tosyl-1H-indol-3-yl boronic acid as a reaction partner in the asymmetric redox-relay oxidative arylation of alkenols is noteworthy. 16a While the …
Number of citations: 35 onlinelibrary.wiley.com
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
Indole and pyrazole are two important scaffolds in the field of medicinal chemistry. Compounds bearing indole and/or pyrazole moiety have been extensively investigated for a wide …
A Kelly, PJR Chen, J Klubnick, DJ Blair, MD Burke - 2020 - chemrxiv.org
Existing methods for making MIDA boronates require harsh conditions and complex procedures to achieve dehydration. Here we disclose that a pre-dried form of MIDA, MIDA anhydride…
Number of citations: 3 chemrxiv.org
Y Zhao, L Bai, L Liu, D McEachern… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds to obtain potent and orally bioavailable BET inhibitors. By incorporation of an indole or a quinoline …
Number of citations: 38 pubs.acs.org
P Chen, H Bin, Y Jiao, G Lin, Y Zhang, A Xia… - Bioorganic & Medicinal …, 2022 - Elsevier
Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been …
Number of citations: 4 www.sciencedirect.com
A Visseq, A Descheemaeker, N Pinto-Pardo… - European Journal of …, 2020 - Elsevier
Mechanical Allodynia (MA), a frequent chronic pain symptom caused by innocuous stimuli, constitutes an unmet medical need, as treatments using analgesics available today are not …
Number of citations: 6 www.sciencedirect.com
B Jiang, J Jiang, IH Kaltheuner, AB Iniguez… - European Journal of …, 2021 - Elsevier
Abstract Development of inhibitors targeting CDK12/13 is of increasing interest as a potential therapy for cancers as these compounds inhibit transcription of DNA damage response (…
Number of citations: 27 www.sciencedirect.com
AA Kolodina, S OV - Heterocycles, 2018 - researchgate.net
Eudistomin U and isoeudistomin U are important derivatives of β-carboline, tryptophan-derived metabolites. These natural products and related 2-substituted 1, 2, 3, 4-…
Number of citations: 13 www.researchgate.net
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
CDK7 has emerged as an exciting target in oncology due to its roles in two important processes that are misregulated in cancer cells: cell cycle and transcription. This report describes …
Number of citations: 26 pubs.acs.org

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